Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a tetrahydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 5-chloro-2-methylphenylamine with piperazine in the presence of a suitable solvent and catalyst.
Formation of the Tetrahydropyrimidine Core: The next step involves the cyclization of the piperazine derivative with ethyl acetoacetate and benzaldehyde under reflux conditions to form the tetrahydropyrimidine core.
Esterification: The final step is the esterification of the tetrahydropyrimidine core with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl groups play a crucial role in binding to receptors or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the piperazine ring and chloro substituent, resulting in different biological activities.
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a thioxo group instead of an oxo group, leading to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29ClN4O3 |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
ethyl 6-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H29ClN4O3/c1-3-33-24(31)22-20(27-25(32)28-23(22)18-7-5-4-6-8-18)16-29-11-13-30(14-12-29)21-15-19(26)10-9-17(21)2/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32) |
InChI Key |
SXVNTFGBINWUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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